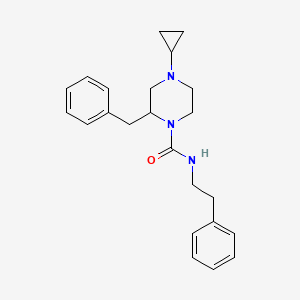![molecular formula C22H33N3O B2863301 N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide CAS No. 1147403-33-5](/img/structure/B2863301.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide is a complex organic compound with a unique structure that includes a cyano group, a piperidine ring, and a substituted acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyano group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide under reflux conditions.
Introduction of the piperidine ring: This step involves the reaction of a piperidine derivative with an appropriate electrophile, such as an alkyl halide or a tosylate.
Formation of the acetamide moiety: This can be accomplished by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Pharmacology: The compound can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide: can be compared with other piperidine derivatives and cyano-containing compounds.
Examples: this compound, this compound.
Uniqueness
Structural Features: The presence of both a cyano group and a piperidine ring in the same molecule is relatively unique, providing a combination of properties that can be exploited in various applications.
Reactivity: The compound’s ability to undergo multiple types of chemical reactions makes it versatile for synthetic and industrial purposes.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-17(2)22(4,16-23)24-21(26)15-25-13-11-20(12-14-25)10-9-19-7-5-18(3)6-8-19/h5-8,17,20H,9-15H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUHRZPKZHXNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2863220.png)


![N-(5-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2863227.png)


![5-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2863231.png)

![3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2863233.png)

![5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride](/img/structure/B2863235.png)
![N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2863236.png)
![4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2863238.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2863241.png)
